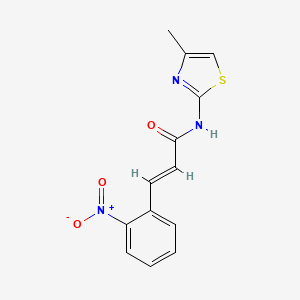
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA-NPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and materials science. In cancer research, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications in the development of organic electronic devices.
Mecanismo De Acción
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide exerts its effects through multiple mechanisms. In cancer cells, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In neurons, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In organic electronic devices, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide acts as a semiconducting material, allowing for the flow of electrical current.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibits cell growth and induces apoptosis. In neurons, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide protects against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In organic electronic devices, N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide acts as a semiconducting material, allowing for the flow of electrical current.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its neuroprotective effects in neurons. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide. One area of research is the development of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide as a potential cancer therapy. Another area of research is the exploration of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide's neuroprotective effects in the context of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential applications in materials science.
Métodos De Síntesis
N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized using a two-step reaction process. The first step involves the synthesis of 4-methyl-1,3-thiazol-2-amine, which can be achieved by reacting 4-methyl-1,3-thiazol-2-carboxylic acid with thionyl chloride, followed by reaction with ammonia. The second step involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-(2-nitrophenyl)acryloyl chloride to produce N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-8-20-13(14-9)15-12(17)7-6-10-4-2-3-5-11(10)16(18)19/h2-8H,1H3,(H,14,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYBIAWGXHYAZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methyl-1,3-thiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

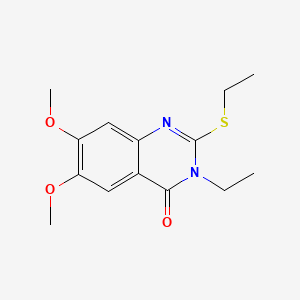
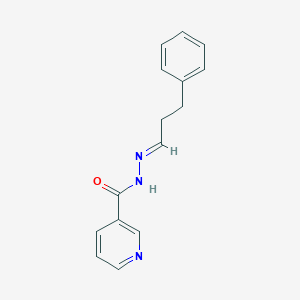


![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5719481.png)
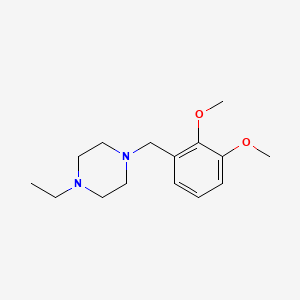
![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)
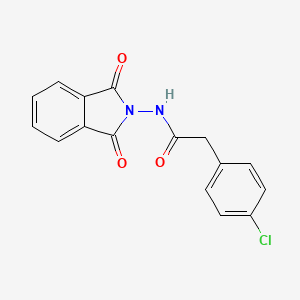
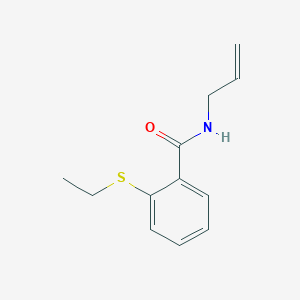
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)